3-chloro-N-((1-hydroxycyclopentyl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

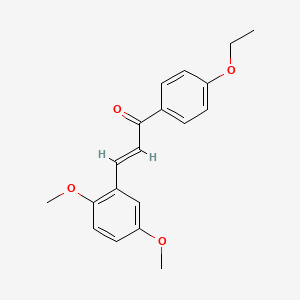

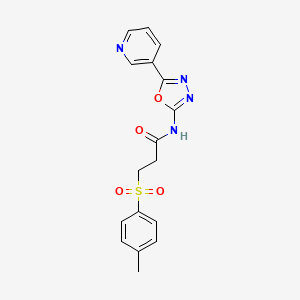

The molecular structure of “3-chloro-N-((1-hydroxycyclopentyl)methyl)benzamide” consists of a benzamide group with a chlorine atom at the 3-position and a cyclopentylmethyl group attached to the nitrogen atom. Cycloalkanes like cyclopentane have a “puckered” ring structure .Aplicaciones Científicas De Investigación

Binding Affinity and Selectivity

3-chloro-N-((1-hydroxycyclopentyl)methyl)benzamide exhibits potent and selective binding to dopamine D-2 receptors in the rat brain, as demonstrated by its high affinity for striatal 3H-spiperone binding sites. This specificity suggests its utility in studies targeting dopamine D-2 receptors, particularly in neurological research focusing on the dopaminergic system's role in disorders like Parkinson's disease and schizophrenia (Köhler et al., 1985).

HDAC Inhibition for Therapeutic Applications

The compound is active as an HDAC inhibitor, particularly influencing the histone deacetylases in maize, suggesting potential applications in epigenetic studies and the development of therapeutic agents targeting cancer and other diseases where HDAC plays a crucial role (Mai et al., 2006).

Molecular Self-Assembly and Material Science

In material science, derivatives similar to this compound can self-assemble into columns, exhibiting unique physical properties such as forming liquid crystalline phases. This property is crucial for developing advanced materials with specific optical and electronic characteristics (Bushey et al., 2001).

Antimicrobial and Antifungal Activity

Certain derivatives of this compound have shown significant antimicrobial and antifungal activities, indicating their potential in developing new antibiotics and antifungal agents. These derivatives' broad-spectrum activity against various microbial and fungal strains highlights their importance in pharmaceutical research aimed at combating resistant pathogens (Imramovský et al., 2011).

Antineoplastic Potential

Derivatives of this compound have been explored for their antineoplastic potential, particularly in the context of targeted cancer therapy. The structural specificity and biological activity of these compounds make them promising candidates for developing novel anticancer drugs that can selectively target and inhibit the growth of cancer cells (Ammaji et al., 2019).

Propiedades

IUPAC Name |

3-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-11-5-3-4-10(8-11)12(16)15-9-13(17)6-1-2-7-13/h3-5,8,17H,1-2,6-7,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFRKAPMFCRFGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(benzylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2934395.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)thio]-1H-indole](/img/structure/B2934396.png)

![4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2934398.png)

![1-(3,4-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2934399.png)

![3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2934409.png)

![[(1-cyclohexyl-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B2934411.png)

![Ethyl 6-ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2934412.png)